molecular formula C25H29NO2 B1389453 N-[2-(3-Methylphenoxy)butyl]-4-(phenethyloxy)-aniline CAS No. 1040694-18-5

N-[2-(3-Methylphenoxy)butyl]-4-(phenethyloxy)-aniline

Cat. No.: B1389453
CAS No.: 1040694-18-5
M. Wt: 375.5 g/mol
InChI Key: JTBUXMVTFMGMRF-UHFFFAOYSA-N
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Description

N-[2-(3-Methylphenoxy)butyl]-4-(phenethyloxy)-aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a phenethyloxy group and a 3-methylphenoxy group attached to a butyl chain, which is further connected to an aniline moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Methylphenoxy)butyl]-4-(phenethyloxy)-aniline typically involves a multi-step process. One common method includes the following steps:

    Preparation of 3-Methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3-Methylphenoxybutyl Bromide: The 3-methylphenol is reacted with 1,4-dibromobutane in the presence of a base like sodium hydride to form 3-methylphenoxybutyl bromide.

    Synthesis of this compound: The final step involves the reaction of 3-methylphenoxybutyl bromide with 4-(phenethyloxy)aniline in the presence of a base such as potassium carbonate to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Methylphenoxy)butyl]-4-(phenethyloxy)-aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenethyloxy or 3-methylphenoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.

Major Products Formed

    Oxidation: Quinones, phenolic derivatives.

    Reduction: Amines, alcohols.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-[2-(3-Methylphenoxy)butyl]-4-(phenethyloxy)-aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3-Methylphenoxy)butyl]-4-(phenethyloxy)-aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline
  • N-[2-(4-Methylphenoxy)butyl]-4-(phenethyloxy)-aniline
  • N-[2-(3-Methylphenoxy)butyl]-4-(phenoxy)-aniline

Uniqueness

N-[2-(3-Methylphenoxy)butyl]-4-(phenethyloxy)-aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-[2-(3-methylphenoxy)butyl]-4-(2-phenylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO2/c1-3-23(28-25-11-7-8-20(2)18-25)19-26-22-12-14-24(15-13-22)27-17-16-21-9-5-4-6-10-21/h4-15,18,23,26H,3,16-17,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBUXMVTFMGMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=CC=C(C=C1)OCCC2=CC=CC=C2)OC3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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